Predicted Lipophilicity (XLogP3) Comparison Between (2E,4E)-3-Methyl and (2E,4Z)-Desmethyl Decadienoate Ethyl Esters
The presence of the 3-methyl substituent increases the predicted lipophilicity of the target compound relative to its desmethyl analog. Computed XLogP3 values indicate a measurable difference that affects chromatographic retention and membrane partitioning predictions [1]. Ethyl (2E,4Z)-2,4-decadienoate (pear ester), the closest prevalent analog, has a lower predicted logP, meaning the target compound is more lipophilic and will exhibit different behavior in reversed-phase HPLC and in vivo distribution models [2].
| Evidence Dimension | Predicted lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 4.6 [PubChem predicted] |
| Comparator Or Baseline | Ethyl (2E,4Z)-2,4-decadienoate: XLogP3 = 3.9 [PubChem predicted] |
| Quantified Difference | Δ XLogP3 ≈ 0.7 log units (more lipophilic) |
| Conditions | Computed by XLogP3 3.0 algorithm; laboratory validation not identified |
Why This Matters
A 0.7 log-unit shift in predicted logP can correspond to a ~5-fold difference in theoretical octanol-water partition, impacting extraction solvent selection, HPLC gradient design, and environmental fate modeling during method development.
- [1] PubChem. Compound Summary for CID 2060092: Ethyl (2E,4E)-3-methyldeca-2,4-dienoate. XLogP3-AA value. View Source
- [2] PubChem. Compound Summary for CID 5362821: Ethyl (2E,4Z)-2,4-decadienoate. XLogP3-AA value. View Source
